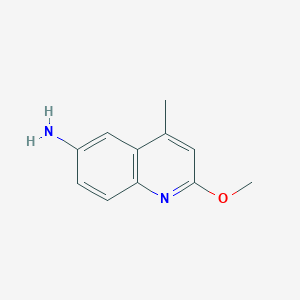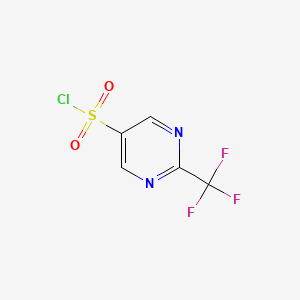![molecular formula C19H32N2O6 B13460222 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate is a complex organic compound belonging to the class of pyrrolopyrroles. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a pyrrole ring fused with a pyrrolidine ring, which is further substituted with tert-butyl and ethyl groups, making it a highly sterically hindered molecule.
Méthodes De Préparation
The synthesis of 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-leucine and 2,2-dimethylpentan-3-one with dimethyl fumarate, followed by subsequent cyclization and functional group modifications . Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s steric hindrance due to the tert-butyl groups can influence its reactivity. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
This compound has significant potential in scientific research, particularly in the fields of chemistry and materials science Its unique structure makes it a valuable candidate for studying steric effects in organic reactionsIn materials science, derivatives of this compound could be explored for their electronic properties and potential use in organic electronics .
Mécanisme D'action
The mechanism of action of 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate involves its interaction with molecular targets through its functional groups. The compound’s steric hindrance can affect its binding affinity and specificity towards certain enzymes or receptors. The pathways involved in its action are likely related to its ability to undergo redox reactions and form stable intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate include other pyrrolopyrrole derivatives such as 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl and various pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of steric hindrance and electronic properties .
Propriétés
Formule moléculaire |
C19H32N2O6 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-O,5-O-ditert-butyl 3a-O-ethyl 3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C19H32N2O6/c1-8-25-14(22)19-11-20(15(23)26-17(2,3)4)9-13(19)10-21(12-19)16(24)27-18(5,6)7/h13H,8-12H2,1-7H3 |
Clé InChI |
QTBYZBKOXUZAGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


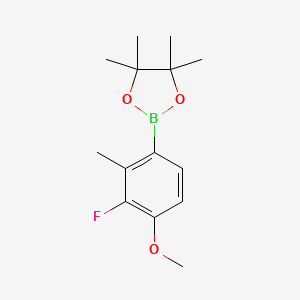
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
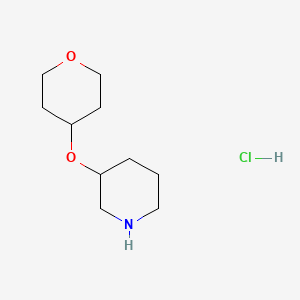
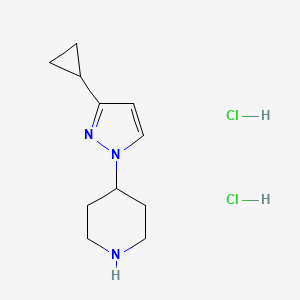
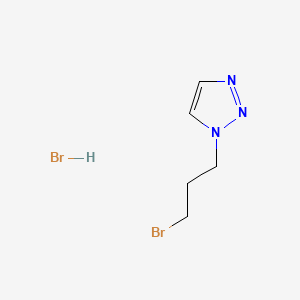
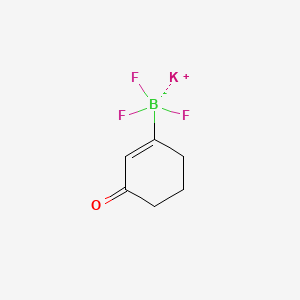

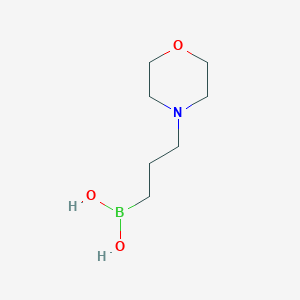
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)
